

PF-610355: A Technical Guide for Respiratory Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

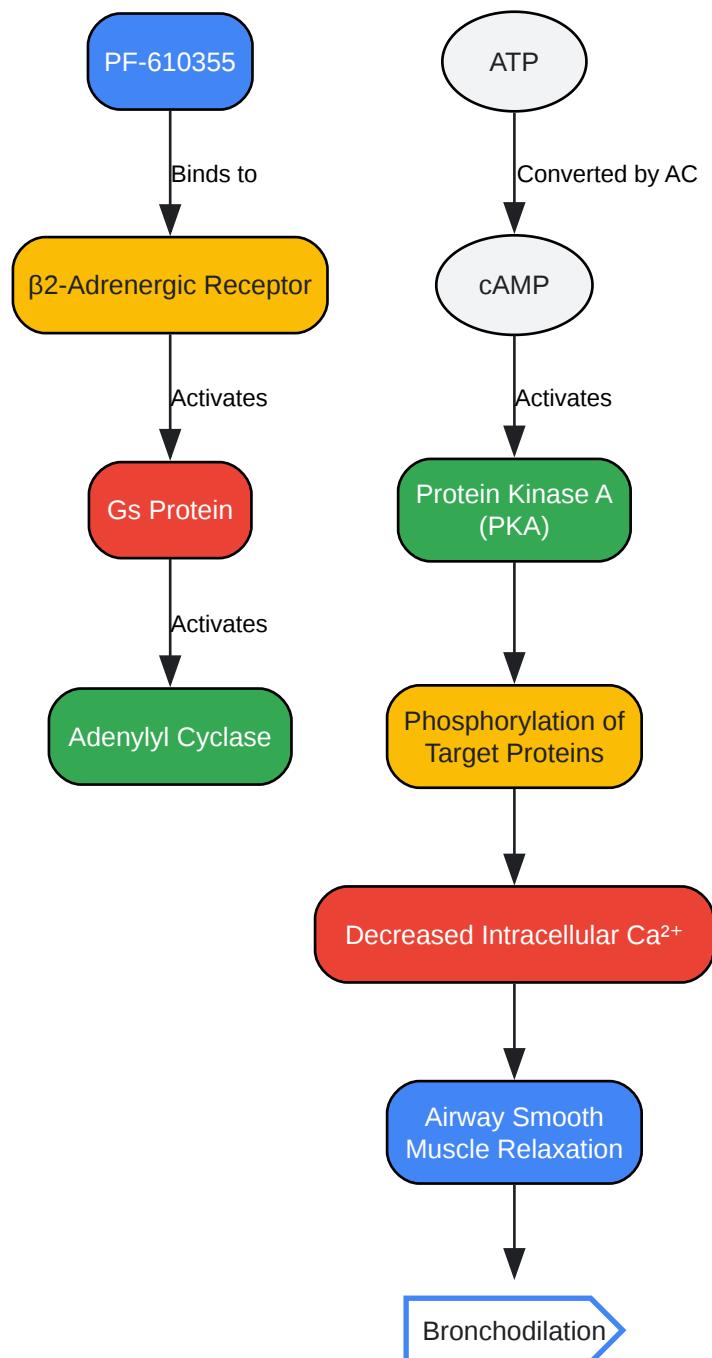
Compound Name: PF-610355
Cat. No.: B1679667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-610355 is an investigational inhaled ultra-long-acting β_2 -adrenoreceptor agonist (ultra-LABA) that was under development by Pfizer for the treatment of asthma and chronic obstructive pulmonary disease (COPD).^[1] As a selective β_2 -adrenergic receptor agonist, its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.^{[2][3]} The development of **PF-610355** was discontinued in 2011.^[1] This guide provides a comprehensive technical overview of the available preclinical and clinical data on **PF-610355**, detailed experimental methodologies for its evaluation, and a summary of its core signaling pathway.


Mechanism of Action

PF-610355 is a potent and selective β_2 -adrenoreceptor agonist.^{[2][4]} The binding of **PF-610355** to the β_2 -adrenergic receptor on airway smooth muscle cells initiates a signaling cascade that results in bronchodilation.^[3] This pathway is central to the therapeutic effect of all β_2 -agonists in obstructive lung diseases.

Signaling Pathway

The activation of the β_2 -adrenergic receptor by an agonist like **PF-610355** leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic

adenosine monophosphate (cAMP).^[3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular targets. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in the widening of the airways.

[Click to download full resolution via product page](#)

Caption: β_2 -Adrenergic Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **PF-610355** from various preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency & Efficacy

Parameter	Species/Model	Value	Comparator	Reference
EC ₅₀	-	0.26 nM	-	[3][4]
Potency vs. Salmeterol	Guinea Pig Trachea	~4-fold more potent	Salmeterol	[3]
Bronchodilator Potency	Canine Acetylcholine Model	Equipotent to Formoterol, More potent than Salmeterol	Formoterol, Salmeterol	[3]
ED ₅₀	Anesthetized Dogs (intrathecal)	~0.1 mcg	Salmeterol	[5]
Duration of Action	Anesthetized Dogs (intrathecal)	> 2-fold higher	Salmeterol	[5]
Bronchodilation Duration	Humans (single 450 mcg inhaled dose)	24 hours	-	[5]

Table 2: Pharmacokinetic Properties

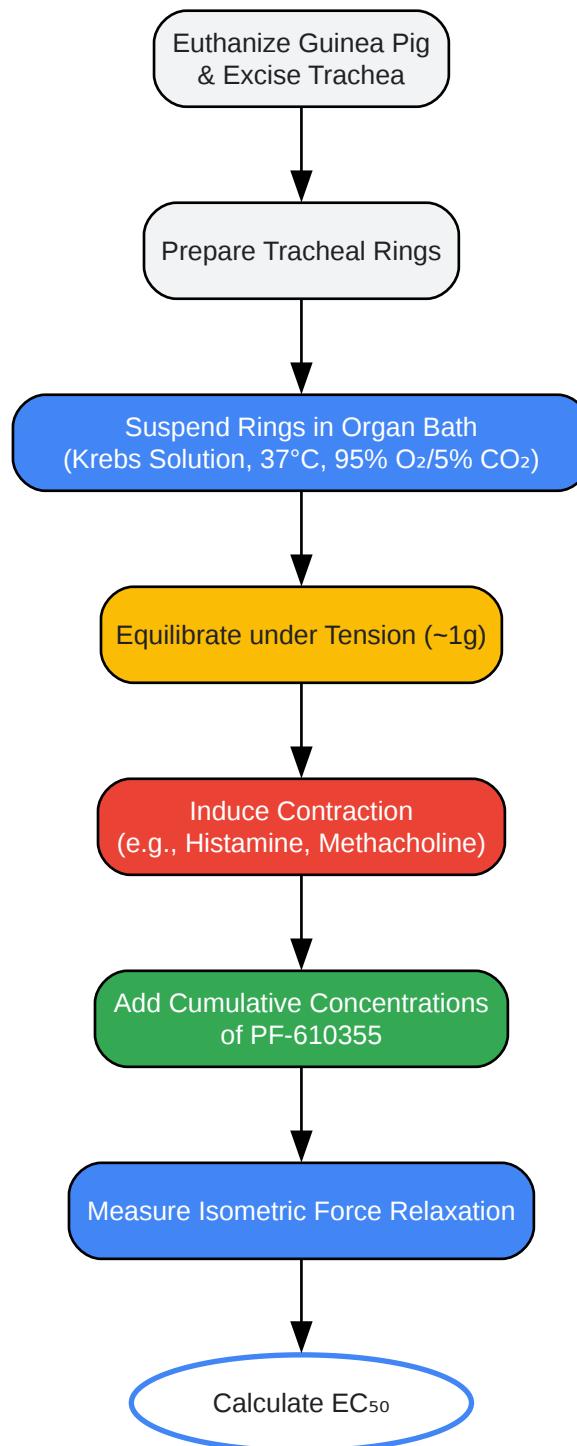
Parameter	Species/Model	Value	Reference
Metabolism	-	Predominantly via CYP3A4	[3]
Half-life (in vitro)	Human Liver Microsomes	17 minutes	[5]
Conversion to Glucuronide ($t_{1/2}$)	Human Liver Microsomes	28 minutes	[5]
Half-life (in vivo)	Rats	3.5 hours	[5]
Oral Bioavailability	Rats	< 5%	[5]
Plasma Protein Binding	Human Plasma	>99.9%	[6]

Table 3: Clinical Pharmacodynamic Data (Cardiovascular Effects)

Parameter	Population	Dose	Value (Placebo-Corrected)	Reference
Maximum Heart Rate Increase	COPD Patients	up to 280 μ g once daily	2.7 beats min^{-1} (95% CI: 0.90–4.82)	[7][8]
Subjects with >20 beats min^{-1} HR Increase	COPD Patients	280 μ g once daily	19% (vs. 8% for placebo)	[7][8]
Potency vs. Healthy Volunteers	COPD Patients	-	Three-fold lower	[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of **PF-610355**.


In Vitro Guinea Pig Trachea Contraction Assay

This assay is used to assess the relaxant effect of β_2 -agonists on airway smooth muscle.

Objective: To determine the potency (EC_{50}) and duration of action of a test compound in relaxing pre-contracted guinea pig tracheal rings.

Methodology:

- **Tissue Preparation:** Male Dunkin-Hartley guinea pigs are euthanized. The trachea is excised and placed in Krebs-Henseleit solution. The trachea is then cut into rings, typically 2-3 cartilage rings wide.
- **Mounting:** Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. One end of the ring is fixed, and the other is attached to an isometric force transducer.
- **Equilibration and Pre-contraction:** The tissues are allowed to equilibrate under a resting tension of approximately 1g for at least 60 minutes. Following equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as histamine or methacholine.
- **Compound Administration:** Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., **PF-610355**) are added to the organ bath to generate a concentration-response curve.
- **Data Analysis:** The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the contractile agent. The EC_{50} value is calculated by fitting the concentration-response data to a sigmoidal curve.

[Click to download full resolution via product page](#)

Caption: Guinea Pig Trachea Contraction Assay Workflow.

In Vivo Canine Acetylcholine Bronchoprovocation Model

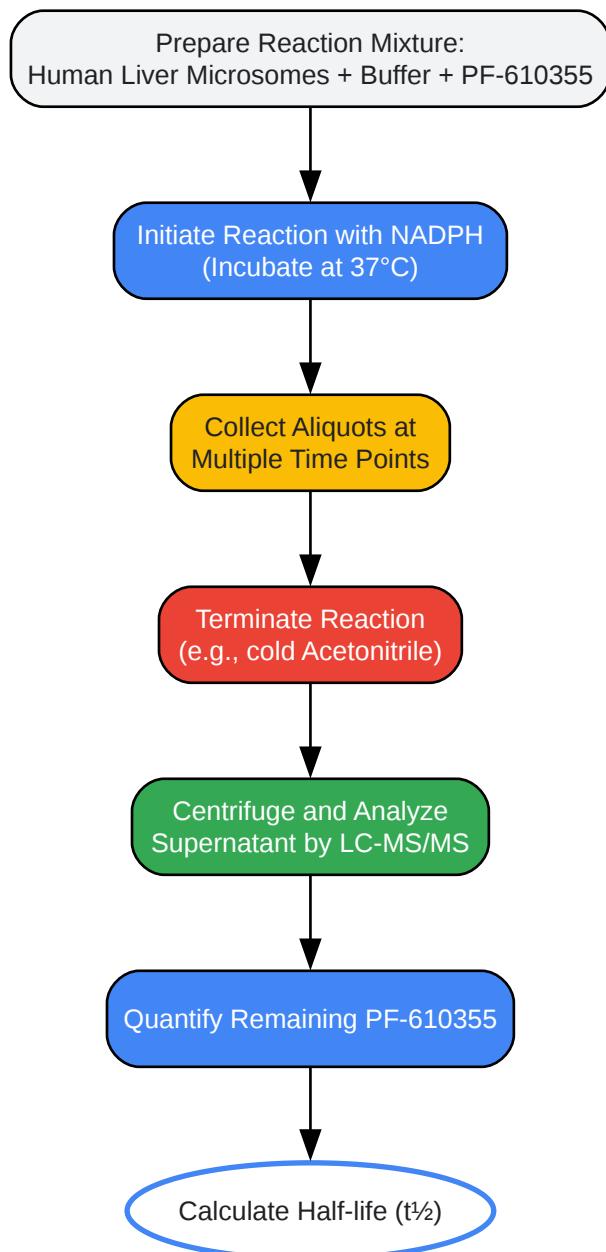
This *in vivo* model assesses the bronchodilator activity of a test compound in a larger animal model.

Objective: To evaluate the potency and duration of action of an inhaled or systemically administered bronchodilator against an induced bronchoconstriction.

Methodology:

- **Animal Preparation:** Beagle dogs are anesthetized, intubated, and mechanically ventilated. Catheters are placed for drug administration and monitoring of cardiovascular parameters (heart rate, blood pressure).
- **Measurement of Airway Resistance:** Pulmonary resistance is measured continuously using a pneumotachograph and an esophageal balloon catheter to estimate transpulmonary pressure.
- **Bronchoprovocation:** A baseline level of bronchoconstriction is induced by a continuous intravenous infusion or aerosolized delivery of acetylcholine.
- **Compound Administration:** The test compound (**PF-610355**) is administered via inhalation or intravenously at various doses.
- **Data Analysis:** The reduction in acetylcholine-induced bronchoconstriction is measured over time to determine the onset, magnitude, and duration of the bronchodilator effect. Dose-response curves can be generated to determine the ED₅₀.

Human Liver Microsome Metabolic Stability Assay


This *in vitro* assay is used to assess the metabolic stability of a compound in the liver.

Objective: To determine the *in vitro* half-life (t_{1/2}) and intrinsic clearance of a test compound when incubated with human liver microsomes.

Methodology:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing human liver microsomes, a buffer solution (e.g., phosphate buffer, pH 7.4), and the test compound (**PF-610355**) at a known concentration.

- Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
- Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).
- Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the proteins.
- Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
- Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life ($t_{1/2} = 0.693 / \text{slope}$).

[Click to download full resolution via product page](#)

Caption: Human Liver Microsome Stability Assay Workflow.

Measurement of Specific Airway Conductance (sGaw) in Humans

This clinical measurement is used to assess the effect of a bronchodilator on airway function.

Objective: To measure the change in specific airway conductance in human subjects following the administration of an inhaled bronchodilator.

Methodology:

- Equipment: A whole-body plethysmograph is used for this measurement.
- Procedure: The subject is seated inside the airtight plethysmograph and breathes through a mouthpiece. During quiet tidal breathing, the airflow at the mouth and the pressure changes within the plethysmograph are measured.
- Airway Resistance Measurement: The subject performs a panting maneuver against a closed shutter to measure thoracic gas volume. Airway resistance (Raw) is then calculated from the relationship between airflow and alveolar pressure (derived from the plethysmograph pressure).
- Specific Airway Conductance Calculation: Airway conductance (Gaw) is the reciprocal of Raw (1/Raw). Specific airway conductance (sGaw) is calculated by dividing Gaw by the thoracic gas volume.
- Data Collection: sGaw measurements are taken at baseline and at various time points after the inhalation of the test compound (**PF-610355**).
- Data Analysis: The change in sGaw from baseline is calculated to determine the magnitude and duration of bronchodilation.

Conclusion

PF-610355 is a potent, ultra-long-acting β_2 -adrenoreceptor agonist that demonstrated a prolonged duration of action in both preclinical models and in humans.[1][3][5] Its pharmacokinetic profile was designed for once-daily inhaled administration with minimal systemic exposure.[5][9] While its development was discontinued, the available data on **PF-610355** provide valuable insights for researchers in the field of respiratory drug discovery and development. The experimental protocols outlined in this guide serve as a foundation for the evaluation of novel inhaled bronchodilators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Determination of specific airway conductance by a simplified plethysmographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicted heart rate effect of inhaled PF-00610355, a long acting β -adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. mercell.com [mercell.com]
- 8. researchgate.net [researchgate.net]
- 9. Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Accurately Predicts the Better Bronchodilatory Effect of Inhaled Versus Oral Salbutamol Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-610355: A Technical Guide for Respiratory Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679667#pf-610355-for-respiratory-research\]](https://www.benchchem.com/product/b1679667#pf-610355-for-respiratory-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com